molecular formula C21H31N3O3 B5665473 2-(3-methoxypropyl)-N-methyl-3-oxo-N-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide

2-(3-methoxypropyl)-N-methyl-3-oxo-N-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide

Cat. No. B5665473
M. Wt: 373.5 g/mol
InChI Key: RHHXSPAHHOUMDO-UHFFFAOYSA-N
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Description

The compound falls within the broader class of diazaspiro[5.5]undecane derivatives, which have been synthesized and studied for various applications due to their unique molecular structures. These compounds often exhibit interesting chemical and physical properties, making them subjects of extensive research.

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives involves multiple steps, including the key reactions such as Michael addition, Claisen condensation, and spirocyclization. For instance, Yang et al. (2008) and Yang et al. (2009) described a divergent synthesis approach for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes, highlighting the efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor (Yang et al., 2008), (Yang et al., 2009).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives, including the target compound, can be characterized using techniques such as single crystal X-ray diffraction. Kirillov et al. (2010) conducted a study demonstrating the spatial arrangement and conformational details of similar compounds (Kirillov et al., 2010).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo various chemical reactions that highlight their reactivity and functional group transformations. Cordes et al. (2013) described a synthesis approach for 1,7-diazaspiro[5.5]undecane, showcasing its reactivity with electrophiles to yield spirocyclic adducts or tetrahydropyridine derivatives (Cordes et al., 2013).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in various environments. While specific data on the compound of interest might not be directly available, studies on similar compounds provide insights into their general physical characteristics.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, stability, and reactivity towards various chemical agents, are essential for understanding the applications and handling of diazaspiro[5.5]undecane derivatives. Research by Macleod et al. (2006) on the solid-phase synthesis of diazaspirocycles offers insight into their chemical stability and reactivity under different conditions (Macleod et al., 2006).

properties

IUPAC Name

2-(3-methoxypropyl)-N-methyl-3-oxo-N-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-22(18-7-4-3-5-8-18)20(26)23-14-11-21(12-15-23)10-9-19(25)24(17-21)13-6-16-27-2/h3-5,7-8H,6,9-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHXSPAHHOUMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)N2CCC3(CCC(=O)N(C3)CCCOC)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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